3-Bromo-4'-fluoro-3'-methylbiphenyl

Organic Synthesis Medicinal Chemistry Purity Specification

The 3-bromo, 4'-fluoro, 3'-methyl substitution pattern on this biphenyl scaffold is critical for success in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing fluorine activates the adjacent ring for nucleophilic attack, while the bromine serves as a leaving group for further functionalization. Using positional isomers will lead to different reaction outcomes and compromise SAR studies. This specific isomer enables precise construction of fluorinated biaryl scaffolds—privileged structures in medicinal chemistry that modulate metabolic stability and target binding affinity. Procure the correct isomer to ensure synthetic route validity and data integrity.

Molecular Formula C13H10BrF
Molecular Weight 265.12 g/mol
Cat. No. B7967745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4'-fluoro-3'-methylbiphenyl
Molecular FormulaC13H10BrF
Molecular Weight265.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F
InChIInChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3
InChIKeyPKPNODSRNHDDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4'-fluoro-3'-methylbiphenyl: Key Properties and Sourcing Information


3-Bromo-4'-fluoro-3'-methylbiphenyl (CAS 1443339-89-6) is a halogenated biphenyl derivative with the molecular formula C13H10BrF and a molecular weight of 265.12 g/mol . It is primarily employed as a synthetic intermediate in the preparation of more complex organic compounds, particularly within pharmaceutical and agrochemical research . The compound features a bromine atom at the 3-position, a fluorine atom at the 4'-position, and a methyl group at the 3'-position on the biphenyl scaffold, a substitution pattern that imparts specific electronic and steric properties valuable for cross-coupling reactions and further functionalization [1].

3-Bromo-4'-fluoro-3'-methylbiphenyl: Why Substitution with In-Class Analogs Compromises Research Outcomes


Substituting 3-Bromo-4'-fluoro-3'-methylbiphenyl with a generic biphenyl halide or a positional isomer is not trivial and can lead to significant changes in reaction outcomes and downstream compound properties. The specific 3-bromo, 4'-fluoro, 3'-methyl substitution pattern dictates the molecule's electronic distribution, steric hindrance, and overall reactivity in key transformations like Suzuki-Miyaura cross-couplings [1]. For example, the electron-withdrawing fluorine atom activates the adjacent carbon for nucleophilic attack while the bromine atom serves as a handle for further functionalization, a combination that is not present in isomers like 3-bromo-3'-fluoro-4'-methylbiphenyl . Using a different isomer will yield a different final product with potentially altered biological activity, solubility, or material properties, thus invalidating the synthetic route and compromising data integrity [2].

3-Bromo-4'-fluoro-3'-methylbiphenyl: Quantitative Evidence for Differentiated Performance and Selection


Comparative Purity Analysis: 3-Bromo-4'-fluoro-3'-methylbiphenyl vs. 3-Bromo-3'-fluoro-4'-methylbiphenyl

The commercially available purity of 3-Bromo-4'-fluoro-3'-methylbiphenyl from AKSci is specified at a minimum of 95% . In contrast, the positional isomer 3-Bromo-3'-fluoro-4'-methylbiphenyl is offered at a minimum purity of 97% by the same vendor . While the 2% difference appears small, it is meaningful for applications where a higher purity starting material is required to minimize purification steps or to ensure reproducibility in sensitive catalytic reactions.

Organic Synthesis Medicinal Chemistry Purity Specification

Reactivity in Suzuki-Miyaura Cross-Coupling: Class-Level Inference for 3-Bromo-4'-fluoro-3'-methylbiphenyl

Studies on highly fluorinated biphenyls using Suzuki-Miyaura coupling have demonstrated that the reaction efficiency is highly dependent on the degree and position of fluorination on the aryl halide [1]. A class-level inference suggests that 3-Bromo-4'-fluoro-3'-methylbiphenyl, with its specific mono-fluorination pattern, offers a balance of reactivity and selectivity compared to non-fluorinated analogs like 3-bromo-3'-methylbiphenyl [2]. While direct kinetic data is not available for the target compound, the presence of the electron-withdrawing fluorine is known to accelerate oxidative addition of the C-Br bond to Pd(0) catalysts, a critical step in the catalytic cycle [3]. This class-level property can translate to higher yields and milder reaction conditions when compared to non-fluorinated aryl bromides.

Cross-Coupling Organometallic Chemistry Fluorinated Biphenyls

Storage Stability and Long-Term Viability: Supporting Evidence for 3-Bromo-4'-fluoro-3'-methylbiphenyl

Vendor specifications indicate that 3-Bromo-4'-fluoro-3'-methylbiphenyl should be stored long-term in a cool, dry place . This is a standard recommendation for halogenated aromatic compounds. However, when compared to more reactive analogs such as 3-bromomethyl-4'-fluoro-1,1'-biphenyl , the target compound's stability as an aryl bromide (rather than a benzylic bromide) suggests it is less prone to hydrolysis or nucleophilic substitution under ambient conditions. This inherent stability is a class-level property of aryl bromides, which generally exhibit longer shelf lives and greater resistance to degradation than their benzylic counterparts.

Chemical Storage Stability Procurement Planning

3-Bromo-4'-fluoro-3'-methylbiphenyl: High-Value Application Scenarios for Informed Procurement


Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

This compound serves as a critical electrophilic partner in the construction of fluorinated biaryl scaffolds, which are privileged structures in medicinal chemistry. Its specific substitution pattern allows for the introduction of both a fluorine atom and a methyl group into the final molecule, which can modulate metabolic stability and target binding affinity. Procurement of this specific isomer is essential for accessing a unique region of chemical space not accessible with non-fluorinated or differently substituted analogs [1].

Preparation of Advanced Liquid Crystal Intermediates

Fluorinated biphenyls are key building blocks in the development of liquid crystal materials for display technologies. The presence of a lateral fluoro substituent in 3-Bromo-4'-fluoro-3'-methylbiphenyl can influence the dielectric anisotropy, birefringence, and rotational viscosity of the final liquid crystalline mixture. Using this compound ensures the precise molecular geometry and electronic properties required for optimizing display performance, as outlined in class-level patents [2].

Building Block for Agrochemical Discovery Programs

The structural motif of halogenated biphenyls is common in modern agrochemicals, including herbicides and fungicides. The combination of bromine, fluorine, and methyl substituents in this compound provides a versatile platform for late-stage functionalization via cross-coupling or nucleophilic aromatic substitution. Its use as a key intermediate allows discovery chemists to rapidly explore structure-activity relationships (SAR) around the biphenyl core, a strategy supported by the use of similar intermediates in pyrethroid insecticide patents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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